Ketipramine fumarate is derived from the synthesis of ketotifen and fumaric acid. It falls under the classification of antihistamines and mast cell stabilizers, which are commonly used in the management of allergic disorders, asthma, and other related conditions. The empirical formula for ketipramine fumarate is , with a molecular weight of approximately 425.50 g/mol .
The synthesis of ketipramine fumarate typically involves several chemical reactions, beginning with the formation of ketotifen followed by its reaction with fumaric acid. A common synthetic route includes the following steps:
The reaction conditions are critical; maintaining specific temperatures (typically between 55°C and 65°C) and controlling pH during the reaction ensures high yield and purity of the final product.
The molecular structure of ketipramine fumarate features a complex arrangement that includes a piperidine ring, a benzo[4,5]cyclohepta structure, and a thiophene moiety. The fumarate part contributes to its solubility and bioavailability. The structural representation can be summarized as follows:
Ketipramine fumarate can undergo various chemical reactions relevant to its pharmaceutical applications:
The primary mechanism of action for ketipramine fumarate involves the inhibition of histamine release from mast cells. This process includes:
Ketipramine fumarate has several applications in scientific research and medicine:
Ketipramine fumarate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as the fumarate salt of 5-[3-(dimethylamino)propyl]-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one. Its molecular formula is C₁₉H₂₂N₂O·C₄H₄O₄, reflecting the 1:1 stoichiometric ratio between the ketipramine base and fumaric acid [2].
The compound's structural formula features a distinctive tricyclic framework consisting of two benzene rings fused to a seven-membered azepine ring, with a ketone group at position 10 and a 3-(dimethylamino)propyl side chain at position 5. This configuration differs fundamentally from the standard tricyclic antidepressants, which typically maintain a fully saturated central ring without carbonyl functionality. The planar dibenzoazepinone core creates a near-linear arrangement of the tricyclic system, substantially altering its electronic distribution compared to non-ketonated TCAs [2] [5].
Table 1: Chemical Identifiers for Ketipramine Fumarate
Identifier Type | Value |
---|---|
CAS Registry Number (Base) | 796-29-2 |
CAS Registry Number (Fumarate) | 17243-32-2 |
PubChem CID | 135411 |
ChemSpider ID | 119294 |
Molecular Formula (Base) | C₁₉H₂₂N₂O |
Molecular Weight (Base) | 294.398 g·mol⁻¹ |
Ketipramine's molecular composition reveals several critical features relevant to its physicochemical behavior. The presence of the carbonyl group at position 10 creates a hydrogen-bond-accepting site with a calculated acceptor capacity of 2, while the tertiary amine in the side chain provides a hydrogen-bond-donating capability. These polar moieties significantly influence its solvation behavior and intermolecular interactions. The calculated partition coefficient (cLogP) of 3.8 indicates moderate lipophilicity, comparable to imipramine (cLogP = 4.0) but lower than amitriptyline (cLogP = 4.7), suggesting potentially different tissue distribution profiles [2] [5].
Stereochemical analysis indicates that ketipramine lacks chiral centers due to the symmetrical nature of its dibenzo[b,f]azepine core and the absence of asymmetric carbons in its side chain. The molecule adopts a near-planar conformation with a slight puckering of the azepine ring, allowing minimal stereoisomerism. Unlike TCAs with saturated central rings that exhibit boat-chair conformers (e.g., imipramine), ketipramine's rigidity restricts conformational flexibility, potentially limiting its ability to adapt to complementary binding sites in biological targets. This structural rigidity may explain its differential receptor affinity profile compared to flexible-chain TCAs [5].
Ketipramine's structural relationship to prototypical TCAs reveals key insights into structure-activity relationships within this pharmacological class. The ketone modification at position 10 distinguishes ketipramine fundamentally from imipramine (which features a methylene bridge at this position) and other standard TCAs. This modification reduces basicity at the central ring nitrogen, altering electronic distribution and potentially affecting interactions with monoamine transporters [1] [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7